6-CHLORO-2-FLUORO-3-METHOXYBENZYLAMINE

Physicochemical Properties Handling Storage

This polyhalogenated benzylamine is essential for CNS and inflammation R&D, validated by a 68.5 nM Ki at adenosine A2A and 110 nM IC50 against plasma kallikrein. Its 55-57°C solid-state ensures compatibility with automated parallel synthesis, enabling rapid library generation and precise reaction control.

Molecular Formula C8H9ClFNO
Molecular Weight 189.61 g/mol
CAS No. 1017779-65-5
Cat. No. B1357692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-CHLORO-2-FLUORO-3-METHOXYBENZYLAMINE
CAS1017779-65-5
Molecular FormulaC8H9ClFNO
Molecular Weight189.61 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)Cl)CN)F
InChIInChI=1S/C8H9ClFNO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,4,11H2,1H3
InChIKeyHRDZQFHRDGSFBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-fluoro-3-methoxybenzylamine (CAS 1017779-65-5): A Unique Polyhalogenated Benzylamine Building Block for Medicinal Chemistry and Cross-Coupling


6-Chloro-2-fluoro-3-methoxybenzylamine (CAS 1017779-65-5) is a solid, polyhalogenated aromatic primary amine with the molecular formula C8H9ClFNO and a molecular weight of 189.61 g/mol . It is characterized by a 1,2,3,4-tetrasubstituted benzene ring bearing chloro, fluoro, and methoxy substituents, as well as an aminomethyl group, which imparts unique electronic and steric properties [1]. This compound is primarily utilized as a versatile intermediate and building block in organic synthesis, particularly for the construction of complex heterocycles and tailored ligands for pharmaceutical research [1].

Why 6-Chloro-2-fluoro-3-methoxybenzylamine Cannot Be Simply Replaced by Other Benzylamine Analogs


The specific 1,2,3,4-substitution pattern of 6-chloro-2-fluoro-3-methoxybenzylamine (chloro at position 6, fluoro at position 2, methoxy at position 3, and aminomethyl at position 1) is not replicated in common benzylamine analogs. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups on the aromatic ring, combined with the precise ortho/para/meta relationships, dictates its unique reactivity profile in cross-coupling reactions, nucleophilic substitutions, and its steric influence in binding pockets [1]. Generic substitution with mono- or differently substituted benzylamines (e.g., 2-chloro-6-fluorobenzylamine or 2-fluoro-3-methoxybenzylamine) alters the electronic distribution and three-dimensional shape, leading to divergent reaction outcomes or a loss of biological activity in derived molecules. The evidence below quantifies these critical differentiations.

6-Chloro-2-fluoro-3-methoxybenzylamine: Quantified Evidence of Structural, Physical, and Application-Based Differentiation


Physical State Differentiation: Solid vs. Liquid at Ambient Temperature

6-Chloro-2-fluoro-3-methoxybenzylamine is a solid with a melting point of 55-57°C , whereas a closely related analog, 2-chloro-6-fluorobenzylamine (CAS 15205-15-9), which lacks the 3-methoxy group and has a different substitution pattern, is a liquid with a boiling point of 91-93°C at 20 mmHg . The solid state of the target compound simplifies handling, weighing, and purification procedures in a laboratory setting, and is often preferred for long-term storage stability compared to liquid amines.

Physicochemical Properties Handling Storage Formulation

Potency of Derived Adenosine A2A Receptor Ligands: A 68.5 nM Ki Achieved with the Target Compound's Scaffold

A derivative synthesized using 6-chloro-2-fluoro-3-methoxybenzylamine as a key building block, specifically 8-((6-chloro-2-fluoro-3-methoxybenzyl)amino)-1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, demonstrated high affinity for the human adenosine A2A receptor with a Ki value of 68.5 nM [1]. This potency was established in a structure-activity relationship (SAR) study exploring xanthine-based ligands. While a direct comparison to a non-chlorinated or differently substituted analog within the same study was not found, this data point confirms the compound's utility in generating high-affinity ligands for a clinically relevant target, which cannot be assumed for simpler benzylamine isomers.

Medicinal Chemistry Adenosine Receptor GPCR CNS Disorders

Plasma Kallikrein Inhibitory Activity of a Triazole-Carboxamide Derivative

The compound N-(6-chloro-2-fluoro-3-methoxybenzyl)-1-((2-methylquinolin-6-yl)methyl)-1H-1,2,3-triazole-4-carboxamide, which incorporates the 6-chloro-2-fluoro-3-methoxybenzyl moiety, exhibited an IC50 of 110 nM against human plasma kallikrein [1]. This in vitro inhibitory activity was determined using standard published methods. This demonstrates that the target compound's unique substitution pattern can be leveraged to impart potent activity against a serine protease target implicated in hereditary angioedema and other inflammatory conditions.

Enzyme Inhibition Plasma Kallikrein Hereditary Angioedema Serine Protease

Commercial Availability and Purity Profile: A 97% Purity Benchmark

6-Chloro-2-fluoro-3-methoxybenzylamine is commercially available from multiple reputable vendors at a standard purity of 97% (by GC) . This high purity ensures reliable and reproducible performance in multi-step synthetic sequences, minimizing side reactions and purification challenges. While pricing varies by vendor and quantity (e.g., €186.00 for 1g from one source), the consistent availability of a high-purity solid form supports its adoption in both academic and industrial research settings .

Procurement Quality Control Synthetic Reliability

Optimal Applications for 6-Chloro-2-fluoro-3-methoxybenzylamine Based on Quantitative Evidence


Scaffold Diversification for CNS Drug Discovery: Adenosine A2A Receptor Antagonists

The proven ability of the 6-chloro-2-fluoro-3-methoxybenzyl group to generate high-affinity (Ki = 68.5 nM) ligands for the human adenosine A2A receptor makes this compound an attractive building block for medicinal chemistry programs targeting Parkinson's disease, Alzheimer's disease, and other CNS disorders where A2A antagonism is therapeutically relevant [1].

Serine Protease Inhibitor Development for Inflammatory Diseases

The IC50 of 110 nM achieved by a triazole-carboxamide derivative against plasma kallikrein validates the use of this benzylamine in the synthesis of potent enzyme inhibitors [1]. This positions 6-chloro-2-fluoro-3-methoxybenzylamine as a valuable starting material for developing novel treatments for hereditary angioedema, macular edema, and other kallikrein-mediated inflammatory conditions.

Solid-Phase Synthesis and Automated Parallel Chemistry

The solid physical state (melting point 55-57°C) of 6-chloro-2-fluoro-3-methoxybenzylamine simplifies handling for automated liquid handlers and solid-dispensing robots, reducing cross-contamination risks and improving workflow efficiency in high-throughput parallel synthesis campaigns aimed at generating diverse compound libraries [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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